molecular formula C14H14N2O2 B1519201 5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid CAS No. 1181452-15-2

5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid

Cat. No.: B1519201
CAS No.: 1181452-15-2
M. Wt: 242.27 g/mol
InChI Key: SKTBMKWUAWRZQZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The compound this compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards and represents a complex heterocyclic carboxylic acid derivative. The International Union of Pure and Applied Chemistry name for this compound is designated as 5-[4-(dimethylamino)phenyl]nicotinic acid, which reflects its structural relationship to nicotinic acid with specific substitution patterns. This nomenclature indicates the presence of a dimethylamino-substituted phenyl group attached to the fifth position of the pyridine ring, while the carboxylic acid functionality is positioned at the third carbon of the pyridine ring.

The compound is registered under the Chemical Abstracts Service number 1181452-15-2, which serves as its unique identifier in chemical databases and regulatory systems. The Molecular Design Limited number assigned to this compound is MFCD11933509, providing an additional reference point for chemical information systems. The systematic naming follows the standard convention for pyridine derivatives, where the numbering system begins with the nitrogen atom and proceeds around the ring to identify substitution positions accurately.

Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, but the International Union of Pure and Applied Chemistry designation remains the authoritative standard for scientific communication. The compound belongs to the broader class of nicotinic acid derivatives, which are characterized by their pyridine-3-carboxylic acid core structure with various substituents that modify their chemical and biological properties.

Molecular Architecture and Crystallographic Data

The molecular architecture of this compound is defined by its molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 grams per mole. The compound exhibits a complex three-dimensional structure that combines aromatic ring systems with polar functional groups, creating a molecule with distinct electronic and steric properties. The core structure consists of a pyridine ring bearing a carboxylic acid substituent at the 3-position and a 4-(dimethylamino)phenyl group at the 5-position, resulting in a highly conjugated system with significant electronic delocalization.

The International Chemical Identifier code for this compound is 1S/C14H14N2O2/c1-16(2)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18), which provides a complete algorithmic description of the molecular connectivity. The corresponding International Chemical Identifier Key is SKTBMKWUAWRZQZ-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier for database searching and compound identification.

Crystallographic analysis reveals that the compound exists as a powder in its solid state at room temperature. The physical form characteristics indicate that the molecule adopts a stable crystal lattice structure under standard conditions, with storage recommended at room temperature. The compound demonstrates a purity level of 95 percent as determined by analytical methods, indicating high chemical integrity for research applications.

The structural architecture can be further understood through examination of its constituent parts. The pyridine ring system provides a six-membered aromatic heterocycle containing one nitrogen atom, while the attached phenyl ring contributes additional aromatic character. The dimethylamino group introduces electron-donating properties through its nitrogen lone pair, while the carboxylic acid functionality provides both hydrogen bonding capability and acidic character to the overall molecular structure.

Property Value
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Chemical Abstracts Service Number 1181452-15-2
International Chemical Identifier Key SKTBMKWUAWRZQZ-UHFFFAOYSA-N
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature
Molecular Design Limited Number MFCD11933509

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires sophisticated analytical techniques to fully elucidate its structural features and confirm its molecular identity. While specific spectroscopic data for this exact compound are limited in the available literature, the structural analysis can be informed by examining related compounds and theoretical predictions based on the known molecular architecture. The compound's complex structure, featuring multiple aromatic systems and functional groups, would be expected to produce characteristic spectral signatures in Nuclear Magnetic Resonance, infrared, and mass spectrometry analyses.

Nuclear Magnetic Resonance spectroscopy would be particularly valuable for confirming the substitution pattern and electronic environment of the various carbon and hydrogen atoms within the molecule. The presence of the dimethylamino group would be expected to produce characteristic signals for the N-methyl groups, while the aromatic protons of both the pyridine and phenyl rings would appear in distinct regions of the spectrum reflecting their unique chemical environments. The carboxylic acid proton would likely appear as a broad signal at low field due to rapid exchange and hydrogen bonding effects.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality would be expected to show broad O-H stretching vibrations around 2500-3300 wavenumbers and C=O stretching near 1700 wavenumbers. The aromatic C-H stretching vibrations would appear around 3000-3100 wavenumbers, while the dimethylamino group would contribute C-N stretching vibrations in the fingerprint region of the spectrum.

Mass spectrometry would provide definitive molecular weight confirmation and fragmentation patterns that could help elucidate the structural connectivity. The molecular ion peak would be expected at mass-to-charge ratio 242, corresponding to the calculated molecular weight. Fragmentation patterns would likely show loss of the carboxylic acid group (mass loss of 45) and various aromatic fragmentation pathways that could provide additional structural confirmation.

The spectroscopic profile of this compound would be influenced by the extended conjugation between the aromatic ring systems and the electron-donating nature of the dimethylamino substituent. These electronic effects would manifest in the spectral data through chemical shift patterns, coupling constants, and intensity distributions that reflect the overall electronic structure of the molecule. Future research involving detailed spectroscopic analysis of this compound would provide valuable data for structure-activity relationship studies and synthetic methodology development.

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTBMKWUAWRZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor in various biological pathways, particularly in cancer and inflammatory diseases. The following article delves into the biological activity of this compound, presenting data from research studies, case analyses, and synthesized findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol

This compound features a pyridine ring substituted with a dimethylamino group and a carboxylic acid moiety, contributing to its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways. The compound was tested in vitro on various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
H146 (Lung)15Induction of PARP and caspase-3 cleavage
MDA-MB-231 (Breast)12Activation of apoptotic signaling
PC3 (Prostate)10Inhibition of cell cycle progression

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.

Case Study: Inhibition of IL-6 Production

A notable case study involved the administration of the compound to macrophage cultures stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in IL-6 secretion, further supporting its anti-inflammatory capabilities.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • Cytokine Inhibition : It suppresses the signaling pathways responsible for inflammation.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis has been suggested as a potential mechanism.

Scientific Research Applications

Intermediate in Drug Synthesis

5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo electrophilic aromatic substitution makes it a versatile building block for creating complex molecules with desired therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. Studies have shown that derivatives of this compound can induce apoptosis in tumor cells, suggesting its potential use in cancer therapy .

Neurotropic Effects

There is growing interest in the neurotropic properties of compounds related to this compound. Some derivatives have demonstrated anticonvulsant activity, indicating potential applications in treating neurological disorders .

The compound's biological mechanisms are primarily linked to its interactions with specific receptors and enzymes:

  • Binding Affinity : Studies have focused on its binding affinities to various biological targets, including Bcl-2 family proteins, which are crucial for cell survival and apoptosis regulation .
  • Apoptosis Induction : In vivo studies have shown that it can significantly induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage, highlighting its therapeutic potential against tumors .

Synthetic Routes

Several synthetic methods have been developed for producing this compound, emphasizing its accessibility for research and pharmaceutical development. The synthesis typically involves:

  • Electrophilic Aromatic Substitution : Utilizing the dimethylamino group to facilitate reactions that introduce functional groups onto the pyridine ring.
  • Carboxylation Reactions : Employing strategies to introduce the carboxylic acid functionality at the appropriate position on the pyridine ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent pKa (Predicted/Reported) Notable Properties/Applications
This compound 1181452-15-2 C₁₄H₁₅N₂O₂ 243.29 -N(CH₃)₂ (electron-donating) ~3.5 (estimated)* Potential ligand for metal coordination; discontinued
5-(4-Fluorophenyl)pyridine-3-carboxylic acid 364064-17-5 C₁₂H₈FNO₂ 217.20 -F (electron-withdrawing) ~2.8 (estimated) Used in synthesis of fluorinated pharmaceuticals
5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid N/A C₁₃H₈F₃NO₂ 283.20 -CF₃ (strongly electron-withdrawing) ~1.9 High acidity; applications in agrochemicals
5-(4-Trifluoromethoxyphenyl)nicotinic acid 898796-62-8 C₁₃H₈F₃NO₃ 283.20 -OCF₃ (electron-withdrawing) 2.04 High thermal stability; drug intermediate
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid 132195-42-7 C₇H₄Cl₂FNO₂ 224.02 -Cl, -F, -CH₃ (mixed effects) ~2.5 (estimated) Antibacterial agent precursor

*Estimated based on substituent effects; dimethylamino groups typically raise pKa compared to electron-withdrawing groups.

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -F, -CF₃, -OCF₃) lower the pKa of the carboxylic acid group, enhancing acidity. For example, 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid has a pKa of ~1.9 , whereas the dimethylamino analog is less acidic (estimated pKa ~3.5). The dimethylamino group increases basicity and solubility in polar solvents, making the target compound suitable for coordination chemistry .

Synthetic Accessibility :

  • The target compound may be synthesized via Suzuki-Miyaura coupling or oxazole intermediates, as seen in related structures .
  • Halogenated analogs (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid) are more commercially available, with established synthetic protocols .

Applications: Fluorinated and trifluoromethylated derivatives are prevalent in drug discovery due to enhanced metabolic stability . The discontinued status of this compound suggests niche applications or challenges in scale-up .

Research Findings and Data Gaps

  • Spectral Data : provides NMR and IR data for a structurally related oxazole derivative (C₁₈H₁₆N₂O₂, MW 292.33), highlighting methodologies applicable to the target compound .
  • Thermal Properties : 5-(4-Trifluoromethoxyphenyl)nicotinic acid exhibits a boiling point of 403.9°C and density of 1.409 g/cm³, underscoring the stability of trifluoromethoxy derivatives .
  • Commercial Viability : The target compound’s discontinued status contrasts with analogs like 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid, which has six suppliers .

Preparation Methods

Pyridine-3-carboxylic Acid Core Formation via Ammonia Pressure Reaction

A patented process (EP0274379B1) describes the preparation of pyridine-2,3-dicarboxylic acid derivatives under ammonia gas pressure, which can be adapted for 5-substituted pyridine-3-carboxylic acids. The reaction involves:

  • Reacting a halogenated pyridine ester with ammonia gas under controlled pressure (30 to 250 kPa).
  • Using secondary or tertiary amines (e.g., triethylamine, 4-(N,N-dimethylamino)pyridine) as catalysts.
  • Employing ammonium salts (ammonium acetate, ammonium chloride, etc.) to improve yields.
  • Conducting the reaction in various solvents such as chloroform, benzene, or diethylene glycol dimethyl ether.

Reaction Conditions and Yields (adapted from Table 2 of patent EP0274379B1):

Solvent Ammonia Pressure (kPa) Temperature (°C) Reaction Time (hours) Yield (%)
Chloroform 250 100 13 64.0
Benzene 50 80 8 69.5
o-Dichlorobenzene 50 110 4 66.4
Dibenzyl ether 50 110 4 78.3
Diethylene glycol dimethyl ether 50 110 4 78.8

This method allows for the formation of ester intermediates that can be hydrolyzed to the carboxylic acid form. The use of ammonia pressure facilitates amidation and esterification steps critical for pyridine carboxylic acid synthesis.

Catalytic Coupling and Cyclization Strategies

Literature on related pyridine derivatives suggests the use of catalytic coupling reactions, such as palladium-catalyzed cross-coupling, for introducing the 4-(dimethylamino)phenyl group onto the pyridine ring. This is often followed by oxidation or hydrolysis to yield the carboxylic acid.

An example synthetic sequence includes:

  • Preparation of a substituted pyridin-2-amine intermediate.
  • Coupling with aryl halides bearing the dimethylamino substituent using palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., XantPhos) in toluene at elevated temperatures (~110 °C).
  • Hydrolysis or oxidation steps to convert ester or amide functionalities into carboxylic acids.

This approach is supported by experimental procedures involving similar heterocyclic compounds, where:

  • Reaction mixtures are stirred under controlled temperatures (70-110 °C).
  • Work-up involves extraction, drying, and purification by chromatography.
  • The presence of acid catalysts such as p-toluenesulfonic acid (TosOH) can facilitate cyclization and functional group transformations.

Condensation and Cyclization Using β-Dicarbonyl Compounds

A green chemistry approach involves a direct condensation between N-amino-2-iminopyridines and β-dicarbonyl compounds under mild conditions with acetic acid as a Bronsted acid catalyst and oxygen as an oxidant. This method yields substituted pyridine carboxylic acids with high atom economy and environmental compatibility.

Key features include:

  • Use of ethanol or other green solvents.
  • Mild temperatures and atmospheric pressure.
  • Formation of pyridine-3-carboxylic acid derivatives in moderate to good yields (30-70%).
  • Avoidance of toxic reagents and harsh conditions.

This method could be adapted for the synthesis of this compound by selecting appropriate substituted N-amino-2-iminopyridines and β-dicarbonyl partners.

Comparative Analysis of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Ammonia Pressure Reaction Ammonia gas, secondary/tertiary amines, ammonium salts 50-250 kPa NH3, 80-110 °C, 4-13 h Good yields, scalable Requires pressure equipment
Palladium-Catalyzed Coupling Pd2(dba)3, XantPhos, aryl halides 110 °C, toluene, 4-12 h High selectivity, versatile Expensive catalysts, multi-step
Condensation with β-Dicarbonyls N-amino-2-iminopyridines, AcOH, O2 Mild temp, ethanol solvent Green, atom economical Moderate yields, substrate scope

Research Findings and Optimization Notes

  • The ammonia pressure method benefits from solvent choice; ethers like diethylene glycol dimethyl ether provide higher yields (~78%) compared to chlorinated solvents.
  • Catalytic coupling requires careful ligand and catalyst selection to maximize coupling efficiency and minimize side reactions.
  • The green condensation approach offers an environmentally friendly alternative but may require further optimization to improve yields and substrate scope for this specific compound.
  • Hydrolysis of ester intermediates to the carboxylic acid is a common final step and can be achieved under acidic or basic conditions depending on the protecting groups used.

Q & A

Q. What are the recommended synthetic routes for 5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves Suzuki-Miyaura coupling to introduce the 4-(dimethylamino)phenyl group to the pyridine core, followed by oxidation to install the carboxylic acid moiety. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos for improved yield .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or toluene) to stabilize intermediates .
  • Temperature control : Maintain 80–100°C during coupling to balance reaction rate and side-product formation .
    Post-synthesis, purify via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • NMR spectroscopy : Confirm the dimethylamino group (δ ~2.9 ppm for CH₃ protons) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtainable .
    For purity assessment, use HPLC-UV with a Carbowax® 20M-TPA column, monitoring at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces, identifying regions for hydrogen bonding (e.g., carboxylic acid group) .
  • Simulate binding to target enzymes (e.g., kinases) via molecular docking (AutoDock Vina) using PDB structures .
    Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What strategies address contradictions in reported biological activity data for pyridine-carboxylic acid derivatives?

Discrepancies may arise from solubility differences or metabolic instability . Mitigate via:

  • Comparative studies : Test analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) under identical assay conditions .
  • Prodrug modification : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .
  • Metabolite profiling : Use LC-MS to identify degradation products in biological matrices .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Systematically modify substituents:

  • Dimethylamino group : Replace with morpholino or piperazinyl to alter electron-donating effects .
  • Pyridine core : Introduce electron-withdrawing groups (e.g., Cl at position 2) to modulate π-π stacking .
    Evaluate changes via in vitro assays (e.g., IC₅₀ for enzyme inhibition) and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. What are the challenges in crystallizing this compound, and how can they be overcome?

The carboxylic acid group promotes polymorphism , complicating crystallization. Strategies include:

  • Solvent screening : Test mixed solvents (e.g., ethanol/water) to induce slow nucleation .
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize specific packing motifs .
    Characterize polymorphs via powder XRD and thermal analysis (DSC) to identify stable forms .

Methodological Considerations

Q. Which analytical techniques are critical for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Detect sub-1% impurities using a Nukol™ column for polar byproducts .
  • ¹³C NMR : Identify residual solvents (e.g., DMF) at δ ~160–180 ppm .
  • Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1M HCl (2h, 40°C) and 0.1M NaOH (2h, 60°C), then analyze degradation products via HPLC .
  • Long-term storage : Monitor stability at 25°C/60% RH over 6 months using ICH Q1A(R2) guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
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5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid

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